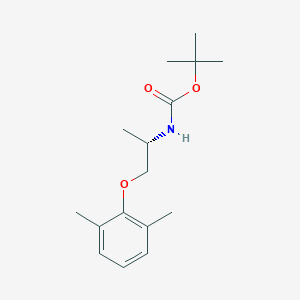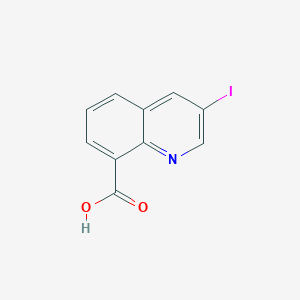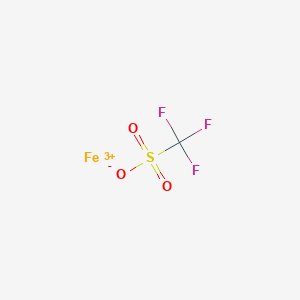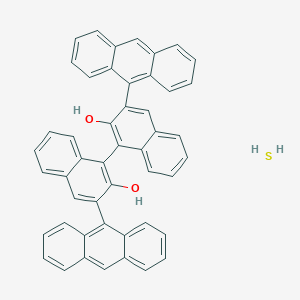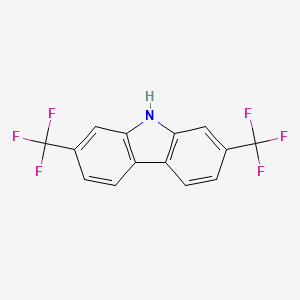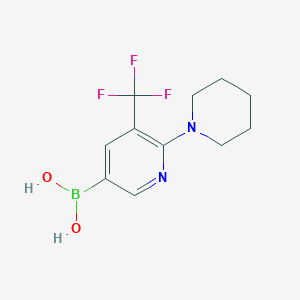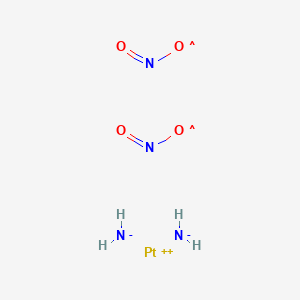
CID 138397980
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Platinum(2+) azanide–nitrosooxidanyl (1/2/2) is a complex chemical compound that features a platinum ion coordinated with azanide and nitrosooxidanyl ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Platinum(2+) azanide–nitrosooxidanyl (1/2/2) typically involves the reaction of platinum salts with azanide and nitrosooxidanyl precursors under controlled conditions. One common method is the reaction of platinum(II) chloride with sodium azanide and nitrosooxidanyl in an aqueous medium. The reaction is carried out at room temperature with constant stirring to ensure complete mixing of the reactants. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
Industrial production of Platinum(2+) azanide–nitrosooxidanyl (1/2/2) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is typically purified using advanced techniques such as column chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Platinum(2+) azanide–nitrosooxidanyl (1/2/2) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of platinum.
Reduction: It can be reduced to lower oxidation states or to elemental platinum.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions often involve the use of coordinating solvents like acetonitrile or dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield platinum(IV) complexes, while reduction can produce platinum(0) nanoparticles.
Scientific Research Applications
Platinum(2+) azanide–nitrosooxidanyl (1/2/2) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Medicine: Research is ongoing to explore its use in targeted drug delivery systems and as a component of diagnostic imaging agents.
Industry: It is used in the development of advanced materials, such as conductive polymers and nanomaterials.
Mechanism of Action
The mechanism of action of Platinum(2+) azanide–nitrosooxidanyl (1/2/2) involves its interaction with molecular targets such as DNA, proteins, and enzymes. The platinum ion can form coordination complexes with nucleophilic sites on these biomolecules, leading to changes in their structure and function. This interaction can result in the inhibition of DNA replication and transcription, making the compound a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Platinum(2+) chloride: A simpler platinum complex used in various catalytic applications.
Platinum(2+) ammine complexes: Known for their use in chemotherapy (e.g., cisplatin).
Platinum(2+) acetylacetonate: Used in materials science for the preparation of thin films and coatings.
Uniqueness
Platinum(2+) azanide–nitrosooxidanyl (1/2/2) is unique due to its combination of azanide and nitrosooxidanyl ligands, which confer distinct reactivity and stability compared to other platinum complexes. This uniqueness makes it a valuable compound for specialized applications in catalysis, medicine, and materials science.
Properties
InChI |
InChI=1S/2NO2.2H2N.Pt/c2*2-1-3;;;/h;;2*1H2;/q;;2*-1;+2 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCUFAHVIZMPWGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH2-].[NH2-].N(=O)[O].N(=O)[O].[Pt+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4N4O4Pt |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80932214 |
Source


|
| Record name | Platinum(2+) azanide--nitrosooxidanyl (1/2/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80932214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14409-61-1 |
Source


|
| Record name | Platinum(2+) azanide--nitrosooxidanyl (1/2/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80932214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
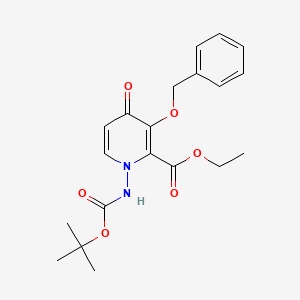
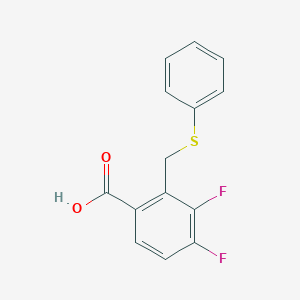
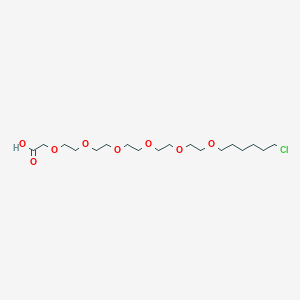
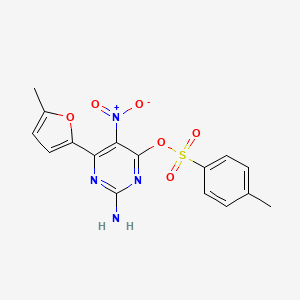
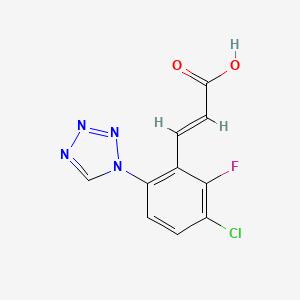
![6-Bromo-2-ethoxybenzo[d]thiazole](/img/structure/B8089537.png)
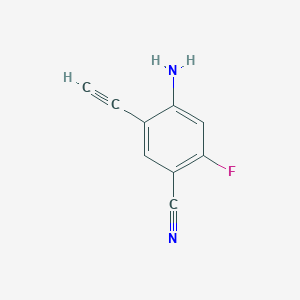
![5-Bromo-4,6-dimethoxybenzo[d][1,3]dioxole](/img/structure/B8089549.png)
